Product packaging for Aminopyralid-potassium(Cat. No.:CAS No. 566191-87-5)

Aminopyralid-potassium

Cat. No.: B1665998
CAS No.: 566191-87-5
M. Wt: 245.1 g/mol
InChI Key: XUYNZTABHAFFAO-UHFFFAOYSA-M
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Description

Context as a Synthetic Auxin Herbicide

Aminopyralid-potassium is classified as a synthetic auxin herbicide. musechem.commontana.edu Synthetic auxins are man-made compounds that mimic the effects of natural plant growth hormones called auxins, such as indole-3-acetic acid (IAA). nih.govresearchgate.netcambridge.org In plants, auxins regulate a multitude of developmental processes, including cell division, elongation, and differentiation. epa.gov

This compound, and its parent acid aminopyralid (B1667105), exert their herbicidal effects by disrupting these normal growth processes. wordpress.combeyondpesticides.org The compound is absorbed by the leaves and roots of susceptible plants and moves systemically to the meristematic tissues, which are areas of active growth. wordpress.comsolutionsstores.com Once there, it binds to auxin receptor proteins, leading to uncontrolled and disorganized cell division and elongation. wordpress.combeyondpesticides.org This ultimately results in the death of the target weed. musechem.com Symptoms of exposure in susceptible plants include twisted and curved stems and leaves, cupping of leaves, and stem cracking. wordpress.com

Classification within Pyridine (B92270) Carboxylic Acid Herbicides

Chemically, this compound belongs to the pyridine carboxylic acid class of herbicides. epa.govncsu.eduregulations.gov This family of herbicides is characterized by a pyridine ring structure with a carboxylic acid group. vt.edu Other notable members of this class include picloram (B1677784), clopyralid (B1669233), and triclopyr (B129103). beyondpesticides.orgvt.eduusda.gov These compounds are recognized for their systemic action and effectiveness in controlling broadleaf weeds. vt.eduvt.edu

The potassium salt form, this compound, is a derivative of the active parent acid, aminopyralid. bcpcpesticidecompendium.orgbcpcpesticidecompendium.org This formulation enhances the compound's properties for application and use in various agricultural and non-crop settings. musechem.com

Interactive Table: Pyridine Carboxylic Acid Herbicides

CompoundChemical FamilyKey Characteristics
Aminopyralid Pyridine Carboxylic AcidSystemic, post-emergence control of broadleaf weeds. wordpress.combeyondpesticides.org
Clopyralid Pyridine Carboxylic AcidSelective control of broadleaf weeds, particularly thistles and clovers. wikipedia.org
Picloram Pyridine Carboxylic AcidSystemic herbicide for herbaceous and woody plants. vt.eduvt.edu
Triclopyr Pyridine Carboxylic AcidUsed for broadleaf weed control. compostingcouncil.org

Historical Trajectory and Evolution in Herbicide Development

The development of synthetic auxin herbicides marked a significant turning point in agricultural history, beginning with the discovery of compounds like 2,4-D in the 1940s. bioone.orgwikipedia.org This innovation revolutionized weed control by providing selective removal of broadleaf weeds from grass crops. wikipedia.org

The pyridine carboxylic acid herbicides emerged as a later development. Picloram and clopyralid were developed by Dow Chemical Company for broad-spectrum weed control in various settings. vt.eduvt.edu Aminopyralid was introduced more recently, with its first registration in the U.S. in 2005. regulations.govwestonaprice.org Developed by Dow AgroSciences, it was presented as a reduced-risk pesticide for controlling noxious and invasive broadleaf weeds. westonaprice.org The evolution of these herbicides has been driven by the need for more effective and selective weed management solutions, as well as addressing the development of herbicide resistance in weed populations. bioone.orghracglobal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2KN2O2 B1665998 Aminopyralid-potassium CAS No. 566191-87-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

566191-87-5

Molecular Formula

C6H3Cl2KN2O2

Molecular Weight

245.1 g/mol

IUPAC Name

potassium;4-amino-3,6-dichloropyridine-2-carboxylate

InChI

InChI=1S/C6H4Cl2N2O2.K/c7-3-1-2(9)4(8)5(10-3)6(11)12;/h1H,(H2,9,10)(H,11,12);/q;+1/p-1

InChI Key

XUYNZTABHAFFAO-UHFFFAOYSA-M

SMILES

C1=C(C(=C(N=C1Cl)C(=O)[O-])Cl)N.[K+]

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(=O)[O-])Cl)N.[K+]

Appearance

Solid powder

Pictograms

Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aminopyralid potassium salt, Aminopyralid-potassium

Origin of Product

United States

Plant Physiological and Biochemical Mechanisms of Aminopyralid Action

Auxin Mimicry and Hormonal Deregulation in Susceptible Plants

Aminopyralid (B1667105) functions by hijacking the plant's natural auxin signaling pathway, causing a state of hormonal deregulation that susceptible species cannot overcome. nih.gov While low concentrations of natural auxins stimulate various growth processes, the high, persistent levels of activity from aminopyralid overwhelm the plant's metabolic systems, leading to phytotoxicity. nih.govpressbooks.pub

The core of aminopyralid's mechanism lies in its interaction with the nuclear auxin perception pathway. nih.gov In the absence of auxin, transcriptional repressors known as AUX/IAA proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene expression. nih.gov

Aminopyralid, acting as an auxin mimic, binds to a co-receptor complex consisting of an F-box protein (such as TRANSPORT INHIBITOR RESISTANT 1, TIR1, or its AUXIN SIGNALING F-BOX (AFB) relatives) and an AUX/IAA protein. nih.govresearchgate.net This binding event targets the AUX/IAA repressor for ubiquitination by the SKP1-CULLIN1-F-BOX (SCF)TIR1/AFB complex. nih.govresearchgate.net The ubiquitinated AUX/IAA protein is then rapidly degraded by the 26S proteasome. nih.gov The destruction of these repressor proteins liberates the ARFs, which can then bind to auxin-responsive elements in the promoters of specific genes, activating their transcription and leading to a massive, uncontrolled hormonal response. nih.gov

The deregulation of auxin-responsive genes directly impacts cell growth and structure. One of the primary effects is the uncontrolled stimulation of cell elongation. pressbooks.pub This is largely due to changes in cell wall plasticity. The hormonal imbalance leads to the overexpression of genes encoding cell wall modifying proteins, which loosen the cell wall structure. frontiersin.orgnih.gov This increased flexibility, combined with increased internal turgor pressure, results in rapid and disorganized cell expansion, contributing to the characteristic twisting and epinasty seen in affected plants. researchgate.net

Auxin herbicides are known to rapidly activate plasma membrane H+-ATPases. researchgate.net This proton pumping acidifies the apoplast (the space outside the plasma membrane), which in turn activates enzymes that loosen the cell wall. This process also creates an electrochemical gradient across the membrane that drives the transport of ions.

Potassium (K) is a critical nutrient involved in maintaining cellular turgor and osmoregulation. nih.gov The change in membrane potential caused by proton efflux influences ion channels, including those for potassium. The influx of K+ and other ions into the cell lowers the internal water potential, causing water to enter via osmosis. This increases cellular turgidity, providing the physical force for the uncontrolled cell expansion enabled by increased cell wall plasticity. nih.gov Disrupting this delicate balance of ion transport and turgor is a key component of the herbicidal action.

The intense metabolic stress and physiological disruption induced by aminopyralid can lead to the secondary production of reactive oxygen species (ROS). nih.govresearchgate.net ROS, such as superoxide, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause significant damage to cellular structures. youtube.com While ROS are also natural byproducts of metabolism and act as signaling molecules, their overproduction leads to oxidative stress. nih.govresearchgate.net This oxidative stress results in damage to vital macromolecules, including lipid peroxidation of membranes, protein denaturation, and DNA lesions, further contributing to cellular dysfunction and death. nih.govbeyondpesticides.org

Beyond cell elongation, the hormonal chaos created by aminopyralid disrupts the regulation of cell division. The ubiquitin-proteasome system, which aminopyralid hijacks to degrade AUX/IAA proteins, is also central to controlling the cell cycle. mdpi.com

The F-box protein SKP2A is a key regulator that forms part of an SCF complex (SCFSKP2A) which targets negative regulators of cell proliferation for degradation. nih.govnih.gov The stability and activity of SKP2A itself are regulated by auxin. nih.govnih.gov By mimicking auxin, aminopyralid can interfere with the carefully timed degradation of cell cycle proteins. This disruption leads to uncontrolled cell division and proliferation, particularly in meristematic tissues, resulting in the formation of galls and abnormal tissue growth that ultimately compromise the plant's vascular system and structural integrity.

Uptake and Translocation Dynamics in Plant Systems

For aminopyralid to be effective, it must be absorbed by the plant and transported to its sites of action in meristematic tissues. mdpi.com As a systemic herbicide, aminopyralid is readily absorbed by both the foliage and the roots of plants and is translocated throughout the plant via the xylem and phloem. mdpi.com

Research comparing aminopyralid with the structurally similar herbicide clopyralid (B1669233) in Canada thistle (Cirsium arvense) has provided insights into its movement. Interestingly, while aminopyralid is effective at lower use rates, studies have shown that clopyralid exhibits faster absorption and greater translocation out of the treated leaf. revize.comuwa.edu.au Over a 192-hour period, aminopyralid absorption increased from 34% to 60%, whereas clopyralid absorption reached 72% within 24 hours and remained above 80%. revize.comresearchgate.net Similarly, 39% of the applied clopyralid was translocated from the treated leaf, compared to only 17% for aminopyralid. uwa.edu.auusda.gov

Despite lower absorption and translocation rates in this species, aminopyralid's higher biological activity suggests it may have a greater affinity for or activity at the target receptor site. uwa.edu.auusda.gov Aminopyralid translocated similarly to both aboveground tissues (10%) and roots (7%), a critical feature for controlling perennial weeds with extensive root systems. uwa.edu.au

Comparative Uptake and Translocation of Aminopyralid and Clopyralid in Canada Thistle (192 Hours After Treatment)
ParameterAminopyralidClopyralid
Total Absorption (%)60%>80%
Total Translocation from Leaf (%)17%39%
Translocation to Aboveground Tissue (%)10%27%
Translocation to Roots (%)7%12%

Foliar Absorption Processes and Pathways

Aminopyralid-potassium is absorbed by plants through their foliage upon application. The primary barrier to this absorption is the plant's cuticle, a waxy layer covering the epidermis. The herbicide must penetrate this layer to enter the plant's living tissues. Absorption can occur directly through the cuticle, and also via stomata, which are pores on the leaf surface that regulate gas exchange. harrells.com For foliar absorption to occur, the herbicide spray must be wet on the leaves; once the spray dries, the absorption process stops until the leaf surface is remoistened. harrells.com

Research on Canada thistle (Cirsium arvense) has provided specific insights into the foliar uptake of aminopyralid. In one study, the absorption of radiolabeled aminopyralid increased over time, starting at 34% and rising to 60% within a 192-hour period after treatment. revize.comuwa.edu.au This demonstrates a steady penetration of the active ingredient into the leaf tissue. While effective, its absorption rate can be slower compared to other similar herbicides like clopyralid, which was absorbed more rapidly in the same study. uwa.edu.auresearchgate.net

The table below summarizes the foliar absorption of aminopyralid in Canada thistle over time.

Root Uptake and Systemic Movement within Vascular Tissues

In addition to foliar absorption, this compound is readily taken up by plant roots from the soil. wa.gov This root absorption allows the herbicide to affect plants even if direct foliar contact is not made, and it can sometimes impact non-target desirable trees if applied within their root zone. epa.gov

Once absorbed by either the leaves or the roots, aminopyralid is systemic, meaning it is transported throughout the plant. wa.gov This movement occurs within the plant's vascular tissues: the xylem and the phloem. Movement in the xylem, known as the transpiration stream, generally carries water and nutrients from the roots to the shoots. The efficiency of this movement can be described by a compound's Transpiration Stream Concentration Factor (TSCF). unl.edu Phloem transport distributes sugars and other organic molecules from the leaves (sources) to other parts of the plant where they are needed for growth or storage (sinks).

Studies tracking the movement of aminopyralid after foliar application in Canada thistle found that the herbicide is translocated to both aboveground tissues and the roots. revize.comuwa.edu.au Specifically, 192 hours after treatment, translocation to aboveground tissue was approximately 10%, while translocation to the roots was about 7%. uwa.edu.auresearchgate.net This distribution to both shoots and roots ensures the herbicide reaches critical sites of action throughout the plant, contributing to its efficacy.

Factors Influencing Absorption and Translocation (e.g., Adjuvants)

The efficiency of aminopyralid's absorption and translocation can be influenced by several factors, most notably the use of adjuvants in the spray solution. Adjuvants are additives used to enhance the performance of herbicides by improving their contact with the leaf surface and facilitating penetration. semanticscholar.org

Research has specifically investigated the impact of different types of surfactants on aminopyralid absorption. In studies conducted on Canada thistle, a nonionic surfactant was found to provide higher aminopyralid absorption compared to other adjuvants like methylated seed oil or crop oil concentrate. revize.comuwa.edu.auresearchgate.net Wetting agents and surfactants increase the surface area covered by the spray, reducing the formation of distinct droplets and ensuring a more uniform film on the leaf, which enhances the potential for absorption. harrells.com

Differential Plant Responses and Selectivity Mechanisms

Variability in Physiological Response Across Plant Species

The physiological response to aminopyralid varies significantly across different plant species. researchgate.net Field experiments have shown that when exposed to aminopyralid, some susceptible species may be completely controlled, while other species in the same trial exhibit less pronounced or more variable effects. researchgate.net

This differential response is often linked to the rates of absorption, translocation, and metabolism of the herbicide, which can differ between species. cambridge.org For example, research on the related auxinic herbicide aminocyclopyrachlor (B166884) demonstrated that a plant's tolerance is related to how it absorbs and moves the chemical. cambridge.org In one case, a more tolerant grass species was found to sequester the absorbed herbicide in its leaf tips, potentially isolating it from key metabolic centers and mitigating its harmful effects. cambridge.org Such variations in handling the herbicide at a physiological level are a key determinant of a species' ultimate susceptibility.

The table below illustrates the translocation of aminopyralid to different plant parts in Canada thistle, a susceptible species.

Mechanisms Underlying Selective Action in Monocots vs. Dicots

Aminopyralid is a pyridine (B92270) carboxylic acid herbicide that functions as a synthetic auxin, selectively controlling broadleaf weeds (dicots) while leaving most grasses (monocots) unharmed. wa.govusda.govnih.gov This selectivity is characteristic of auxinic herbicides. The mechanism of action involves mimicking the natural plant growth hormone indole-3-acetic acid (IAA), or auxin. In susceptible dicot species, aminopyralid induces uncontrolled, disorganized cell growth and division, which disrupts vital plant processes—such as water and nutrient transport—ultimately leading to the plant's death. usda.gov

The tolerance of monocots to aminopyralid and other auxinic herbicides is not fully understood, but several mechanisms have been proposed. nih.gov These potential reasons for selectivity include:

Limited Translocation: Monocots may not transport the herbicide to sensitive tissues as efficiently as dicots do.

Rapid Degradation: Grasses might possess metabolic pathways that can more quickly break down the herbicide into non-toxic compounds.

Altered Vascular Anatomy: The structural differences in the vascular systems of monocots compared to dicots could play a role in limiting the herbicide's movement and impact.

Altered Perception: The auxin receptor sites or the subsequent signaling pathways in monocots may have a lower affinity for synthetic auxins like aminopyralid, resulting in a significantly reduced physiological response. nih.gov

While the molecular mechanisms for auxin biosynthesis, transport, and signaling appear to be generally conserved between monocots and dicots, differences in gene copy numbers and expression patterns likely contribute to the observed functional diversification and differential sensitivity to auxinic herbicides. nih.gov

Ecological Research on Non Target Impacts of Aminopyralid Potassium

Phytotoxicity to Non-Target Terrestrial Plants

Aminopyralid (B1667105) exhibits significant phytotoxicity to a wide range of non-target broadleaf plants. Its mode of action as a synthetic auxin leads to uncontrolled growth and eventual death in susceptible species. Grasses and other monocots are generally tolerant as they can metabolize the compound effectively ncsu.edu.

Exposure to aminopyralid residues results in distinct symptoms characteristic of hormonal herbicides. In sensitive species, these manifestations include the cupping and curling of leaves, often upwards, and the development of fern-like new growth organicresearchcentre.comrhs.org.uk. Other common symptoms are stunted growth, twisted stems, and pale, narrow, or distorted shoot tips rhs.org.ukyoutube.com. The leaf texture may become leathery, and veins can appear more prominent organicresearchcentre.com. In some cases, blistering of the leaves occurs tennessee.edu. These symptoms are indicative of the herbicide's disruption of normal plant growth processes mass.gov. Plants in the legume (Fabaceae), nightshade (Solanaceae), and composite (Asteraceae) families are particularly susceptible youtube.commdpi.com.

The persistence of aminopyralid in soil poses a significant risk of carryover injury to sensitive rotational crops. The herbicide has an average soil half-life of about 34.5 days, which can lead to damaging residual levels in the soil for subsequent planting seasons usda.gov. Field studies have demonstrated that broadleaf crops planted in areas previously treated with aminopyralid can suffer substantial injury and yield loss usda.govnih.gov.

Research in Florida evaluated the sensitivity of five vegetable crops to aminopyralid soil residues. The study found that even at soil concentrations below the limit of quantitation (0.2 µg kg⁻¹), significant negative effects were observed. For instance, tomatoes experienced 71% crop injury and a 95% fruit yield loss at this concentration usda.govnih.gov. Similarly, research in North Dakota found that aminopyralid residues injured alfalfa, soybean, and sunflower planted 8 to 11 months after treatment researchgate.netcambridge.org. Corn, however, was not affected and is considered a better rotational option on land recently treated with aminopyralid researchgate.netcambridge.org.

Rotational CropCrop Injury (%) at 0.2 µg kg⁻¹ Soil ConcentrationFruit Yield Loss (%) at 0.2 µg kg⁻¹ Soil Concentration
Tomato7195
Eggplant6764
Bell Pepper4861
Watermelon314
Muskmelon38

Data sourced from a field study on aminopyralid soil residue effects on vegetable crops usda.govnih.gov.

Aminopyralid residues in soil can adversely affect the earliest stages of plant life. Studies have shown that the herbicide can delay seed germination and cause significant deformities in emerging seedlings. In one study, tomato seed germination was delayed by one to three days, and all germinating seeds showed deformities even at the lowest tested concentration of 0.6 g/ha mdpi.com. As the concentration increased, so did the severity of the damage to the young plants mdpi.com.

Furthermore, seedling emergence testing conducted by the U.S. Environmental Protection Agency identified soybeans as the most sensitive dicot, with a fresh shoot weight EC25 (the concentration causing a 25% reduction) of 2.7 g a.i./ha epa.gov. Other research indicated that aminopyralid applications could reduce the seed germination of certain non-target plants like small burnet (Sanguisorba minor) by 43% usda.gov.

Aminopyralid Dose (g/ha)Effect on Tomato Seed GerminationObserved Impact on Seedlings
0.6Delayed by 1-3 daysAll germinating seeds were deformed
1.5Delayed by 1-3 daysIncreased severity of deformities
3.0Delayed by 1-3 daysIncreased severity of deformities
7.5Delayed by 1-3 daysIncreased severity of deformities
15.0Delayed by 1-3 days93.75% of plants damaged

Data adapted from a study on the impacts of aminopyralid on tomato seedlings mdpi.com.

A significant pathway for non-target plant exposure to aminopyralid is through contaminated organic matter such as manure, compost, hay, and straw theprepared.comnodighome.com. Aminopyralid is highly persistent and is not broken down by the digestive systems of animals that consume treated forage organicresearchcentre.comrhs.org.uk. Consequently, the herbicide passes through into manure, which can then contaminate compost piles nodighome.comncsu.edu. The composting process itself does not effectively degrade aminopyralid organicresearchcentre.comtheprepared.com.

When this contaminated organic matter is used as a soil amendment in gardens or agricultural fields, the aminopyralid is released into the soil as the matter decomposes, causing injury to sensitive broadleaf plants organicresearchcentre.comvt.edu. This has led to widespread incidents of crop damage for gardeners and farmers who unknowingly used contaminated materials theprepared.comnodighome.comoregonstate.edu. Sensitive plants like tomatoes, beans, peas, and potatoes can be damaged by aminopyralid residues in compost at levels as low as one part per billion oregonstate.edubeyondpesticides.org.

There is a marked difference in sensitivity to aminopyralid among plant species. A primary distinction exists between monocots and dicots; grasses are highly tolerant, whereas many broadleaf plants are susceptible ncsu.edu. Within the broadleaf category, sensitivity varies significantly. For example, a study in Florida demonstrated that while bell pepper, eggplant, and tomato were severely affected by low soil concentrations of aminopyralid, muskmelon and watermelon were substantially less sensitive usda.govnih.gov.

Research has categorized the tolerance of various native forb species to aminopyralid, rating them from susceptible (over 75% stand reduction) to tolerant (less than 15% stand reduction) bugwoodcloud.orgbioone.org. Species in the Asteraceae, Fabaceae, and Solanaceae families are often found to be among the most sensitive mdpi.combugwoodcloud.org. EPA testing has also confirmed this variability, identifying onion as the most sensitive monocot and soybean as the most sensitive dicot in seedling emergence and vegetative vigor tests epa.gov.

Plant SpeciesFamilySensitivity Level
TomatoSolanaceaeHighly Sensitive
SoybeanFabaceaeHighly Sensitive
Pea / BeanFabaceaeHighly Sensitive
PotatoSolanaceaeHighly Sensitive
SunflowerAsteraceaeSensitive
AlfalfaFabaceaeSensitive
MuskmelonCucurbitaceaeModerately Tolerant
WatermelonCucurbitaceaeModerately Tolerant
CornPoaceaeTolerant
WheatPoaceaeTolerant

This table provides a generalized summary of plant sensitivity to aminopyralid based on multiple research findings youtube.commdpi.comusda.govnih.govresearchgate.netepa.gov.

Recent research has identified a novel pathway for the transfer of aminopyralid to non-target plants: root exudation from treated plants bioone.orgcambridge.org. A study conducted in Alaska investigated non-target plant damage following basal bark treatments of invasive chokecherry (Prunus padus) with aminopyralid bioone.org. The study found damage to adjacent, non-treated vegetation bioone.orgresearchgate.net.

Laboratory experiments isolated the root exudation process and confirmed that aminopyralid absorbed by the treated tree was subsequently released from its roots into the surrounding soil bioone.orgcambridge.orgresearchgate.net. This exuded herbicide can then be absorbed by the roots of neighboring plants, causing phytotoxic effects bioone.org. Aminopyralid soil residues were detected in 57% of field treatments and 70% of laboratory treatments, providing strong evidence for this transfer mechanism bioone.orgcambridge.orgresearchgate.net. This finding reveals an important and previously uncharacterized factor in the non-target impacts of aminopyralid bioone.org.

Observed Effects on Non-Target Aquatic Plants

Research indicates that aminopyralid is slightly toxic to aquatic plants. epa.govwisconsin.gov While aquatic macrophytes have been noted as being more sensitive to aminopyralid than many aquatic organisms, the herbicide is generally not considered highly toxic to most aquatic macrophytes and algae at typical environmental concentrations. mass.gov The effects on aquatic plants are typically evaluated using surrogate species in laboratory settings. epa.gov

Response of Vascular Aquatic Macrophytes

Studies on vascular aquatic macrophytes have primarily utilized the freshwater floating plant, duckweed (Lemna gibba), as a representative species. epa.gov Toxicological data from these studies indicate a level of tolerance at lower concentrations. For Lemna gibba, the No Observed Effect Concentration (NOEC), the concentration at which no adverse effects on frond density are observed, has been established at 44 mg acid equivalent per liter (a.e./L). epa.govusda.govblm.gov The EC50, which is the concentration causing a 50% reduction in growth or another observed endpoint, was found to be greater than 88 mg a.e./L. epa.govblm.gov This suggests that significantly high concentrations are required to cause acute toxic effects in this vascular macrophyte.

Table 1: Toxicity of Aminopyralid to a Non-Target Vascular Aquatic Macrophyte

Species Common Name Endpoint Value (mg a.e./L) Citation
Lemna gibba Duckweed NOEC (14-day) 44 epa.govusda.govblm.gov
Lemna gibba Duckweed EC50 (14-day) >88 epa.govblm.gov

Response of Non-Vascular Aquatic Plants

The response of non-vascular aquatic plants, such as algae and diatoms, to aminopyralid exposure has been shown to vary between species. The freshwater diatom Navicula pelliculosa appears to be the most sensitive species among those tested, with an EC50 of 18 mg a.e./L and a NOEC of 6 mg a.e./L. epa.govusda.gov The green alga, Pseudokirchneriella subcapitata, showed an ErC50 (median effective concentration based on growth rate) of 30 mg a.e./L and a NOEC of 23 mg a.e./L. epa.gov The marine diatom Skeletonema costatum was found to be less sensitive, with an EbC50 (median effective concentration based on biomass) of 70 mg a.e./L and a NOEC of 13 mg a.e./L. epa.govusda.gov For the blue-green alga (cyanobacterium) Anabaena flos-aquae, its sensitivity is considered intermediate relative to other tested species. usda.gov

Table 2: Toxicity of Aminopyralid to Non-Target Non-Vascular Aquatic Plants

Species Group Endpoint Value (mg a.e./L) Citation
Navicula pelliculosa Freshwater Diatom EC50 18 epa.govusda.gov
NOEC 6 epa.govusda.gov
Pseudokirchneriella subcapitata Green Alga ErC50 30 epa.gov
NOEC 23 epa.gov
Skeletonema costatum Marine Diatom EbC50 70 epa.govusda.gov
NOEC 13 epa.govusda.gov

Responses of Soil Microbial Communities and Processes

The persistence and degradation of aminopyralid in the terrestrial environment are closely linked to soil microbial activity. ncagr.govoregonstate.edu The herbicide's half-life in soil can vary significantly, ranging from approximately 32 to over 500 days depending on environmental conditions. wa.gov

Impact on Microbial Community Diversity and Composition

Studies on the direct impact of aminopyralid on soil microbial communities have yielded varied results. Field research conducted in two distinct locations in Alaska indicated that the diversity of the microbial community was moderately impacted by herbicide treatment, with the effect being more pronounced in one soil type over the other. nih.govresearchgate.net

Laboratory studies have investigated the ability of specific microbial strains to degrade aminopyralid and their tolerance to its presence. In one such study, several fungal and bacterial species were isolated and identified. While none of the newly isolated strains were able to degrade a 100 ppm concentration of aminopyralid within a few weeks, two collection strains showed notable capabilities. Pleurotus ostreatus 'Spoppo' and Bacillus velezensis FZB42 reduced the aminopyralid concentration by 35.1% and 47.8%, respectively. researchgate.net The same study observed low sensitivity to growth inhibition for some fungi; for instance, at a concentration of 400 ppm, growth inhibition for Cladosporium herbarum was 52.4% and for Geotrichum candidum it was 22.8%. researchgate.net

Effects on Specific Soil Biogeochemical Cycling (e.g., Nitrification)

Direct research specifically investigating the effects of aminopyralid-potassium on the process of soil nitrification is not extensively documented in the available scientific literature. Nitrification is a crucial microbial-driven process involving the oxidation of ammonia (B1221849) to nitrite (B80452) and then to nitrate, carried out by specific groups of bacteria and archaea. google.com While some herbicides, such as those containing atrazine (B1667683) and acetochlor, have been shown to alter the abundance of ammonia-oxidizing microorganisms, similar direct evidence for aminopyralid is lacking. researchgate.net

Interactions with Co-Formulated Herbicides in Non-Target Impacts

Aminopyralid is frequently used in combination with other herbicides to broaden the spectrum of controlled weeds. wa.gov These co-formulations can lead to interactive effects—synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the effect is reduced. ncagr.gov

A study investigating non-target damage following basal bark treatments of invasive chokecherry trees in Alaska provides direct evidence of such interactions. The research compared the effects of aminopyralid alone, triclopyr (B129103) alone, and a combination of the two. Non-target damage to adjacent vegetation from herbicide residues was observed in 60% of the plots treated with only aminopyralid. epa.govblm.gov In contrast, plots treated with only triclopyr showed non-target damage in just 5% of cases. epa.govblm.gov When aminopyralid and triclopyr were applied in combination, non-target damage was recorded in 40% of the treatments. epa.govblm.gov This suggests a potentially complex interaction between the two compounds, which in this instance, resulted in less damage than aminopyralid alone but significantly more than triclopyr alone.

Table 3: Incidence of Non-Target Plant Damage from Herbicide Residues in Field Treatments

Herbicide Treatment Percentage of Treatments with Observed Non-Target Damage Citation
Aminopyralid alone 60% epa.govblm.gov
Triclopyr alone 5% epa.govblm.gov
Aminopyralid + Triclopyr 40% epa.govblm.gov

Mechanisms and Management of Herbicide Resistance to Aminopyralid Potassium

Evolved Resistance Mechanisms in Weed Populations

The repeated application of synthetic auxin herbicides, including aminopyralid-potassium, creates strong selection pressure on weed populations, leading to the evolution of resistant individuals. nih.gov Herbicide resistance is an inherited trait that allows a plant to survive and reproduce after being exposed to a herbicide dose that would typically be lethal. nih.gov The mechanisms behind this resistance are complex and can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.govresearchgate.net While resistance to synthetic auxins has been less common compared to other herbicide classes, its incidence is growing, necessitating a deeper understanding of the underlying genetic and physiological adaptations. researchgate.netnih.gov

Target-Site Resistance (TSR) Mechanisms

Target-site resistance occurs when the herbicide can no longer effectively bind to its specific protein target within the plant, rendering the herbicide ineffective. growiwm.org For synthetic auxin herbicides like aminopyralid (B1667105), the primary target is the auxin signaling pathway, specifically involving the TIR1/AFB family of auxin co-receptors. nih.govnih.govbohrium.com TSR mechanisms can arise from genetic mutations that alter the binding site or from an increase in the amount of the target protein.

The mode of action for aminopyralid involves its binding to auxin co-receptors such as TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and other Auxin F-Box (AFB) proteins. nih.govnih.gov This binding initiates a cascade of events that leads to the degradation of Aux/IAA transcriptional repressors, resulting in uncontrolled expression of auxin-responsive genes and ultimately, plant death.

Genetic mutations within the genes encoding these TIR1/AFB proteins can alter the structure of the receptor's binding pocket. Such alterations can reduce the binding affinity of the aminopyralid molecule, preventing the initiation of the herbicidal action. While specific TSR mutations conferring resistance to aminopyralid in field-evolved weeds are still an area of active research, studies on the model plant Arabidopsis thaliana have demonstrated that mutations in the TIR1/AFB gene family can lead to significant auxin resistance. nih.govelifesciences.orgpnas.org For example, loss-of-function mutations in TIR1 and various AFB genes result in plants that are clearly resistant to the effects of exogenous auxins. pnas.orgnottingham.ac.uk This establishes a clear precedent for how single amino acid substitutions in the target protein could confer resistance to aminopyralid in weed populations.

Table 1: Examples of TIR1/AFB Gene Mutations in Arabidopsis Leading to Auxin Resistance

Gene FamilySpecific Mutant AlleleObserved Effect on Auxin ResponseReference
TIR1/AFBtir1-1Clearly resistant to 2,4-D in root elongation assays. pnas.org
TIR1/AFBafb1-3Minimal effect on most aspects of plant growth but can suppress lateral root phenotypes. elifesciences.org
TIR1/AFBafb2Contributes to auxin response; tir1-1 afb2 double mutant is more resistant than tir1-1 alone. pnas.org
TIR1/AFBafb3Mutations have substantial effects on auxin response. nih.govelifesciences.org
TIR1/AFBafb5Mutations have substantial effects on auxin response. nih.govelifesciences.org

This table illustrates how mutations in the target genes for auxin herbicides can result in a resistant phenotype, providing a model for potential resistance mechanisms to aminopyralid.

Another TSR mechanism involves increasing the quantity of the target protein within the plant, effectively diluting the impact of the herbicide. nih.gov This can be achieved through increased expression of the target gene or, more dramatically, through gene duplication, where one or more additional copies of the target gene are present in the genome. nih.gov

This mechanism has been well-documented for glyphosate (B1671968) resistance, where weeds have evolved to possess numerous copies of the EPSPS gene. oup.com The resulting overproduction of the EPSPS enzyme means that a standard dose of glyphosate is insufficient to inhibit the target and kill the plant. oup.com While this specific mechanism has not yet been confirmed for aminopyralid resistance in weeds, it remains a plausible evolutionary pathway. If a weed population were to develop duplications of a key TIR1 or AFB gene, the increased number of auxin receptors could require a higher concentration of aminopyralid to elicit a herbicidal response. nih.govoup.com

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses a suite of mechanisms that prevent a lethal dose of the herbicide from reaching its intended target site. nih.govgrowiwm.org These mechanisms are not related to any modification of the target protein itself. NTSR is generally considered a more common and complex form of resistance to auxin-mimic herbicides. researchgate.net It can involve reduced herbicide uptake and movement within the plant or enhanced detoxification of the herbicide molecule into non-toxic forms. nih.gov

For a systemic herbicide like aminopyralid to be effective, it must be absorbed by the plant (typically through the leaves or roots) and translocated to its sites of action in meristematic tissues. wa.gov Weeds can evolve resistance by altering these physiological processes. This may involve developing a thicker cuticle on the leaf surface that reduces herbicide absorption or modifying the plant's vascular system to limit translocation.

Research comparing aminopyralid with the related herbicide clopyralid (B1669233) in Canada thistle (Cirsium arvense) provides insight into the importance of these processes. While aminopyralid is more biologically active at lower doses, studies have shown that it can be absorbed and translocated less efficiently than clopyralid in this species. revize.comresearchgate.net For instance, 192 hours after treatment, total absorption of clopyralid was near 80%, whereas aminopyralid absorption was approximately 60%. revize.com During the same period, 39% of the applied clopyralid was translocated out of the treated leaf, compared to only 17% of the aminopyralid. revize.comresearchgate.net Any genetic trait in a weed biotype that further reduces these absorption and translocation rates could plausibly lead to the evolution of resistance.

Table 2: Comparative Absorption and Translocation of Aminopyralid and Clopyralid in Canada Thistle (192 Hours After Treatment)

HerbicideTotal Absorption (%)Translocation from Treated Leaf (%)Translocation to Roots (%)Translocation to Other Aboveground Tissue (%)
Aminopyralid ~60%~17%~7%~10%
Clopyralid >80%~39%~12%~27%

Data adapted from Bukun et al. (2009). revize.comresearchgate.net This data highlights that inherent differences in translocation exist and that further reductions in these values in a weed biotype could serve as a resistance mechanism.

Metabolism-based resistance is a major NTSR mechanism where resistant plants can rapidly metabolize and detoxify the herbicide before it can reach the target site. nih.govnih.gov This process often involves complex enzyme systems that convert the active herbicide molecule into inactive metabolites, which may then be sequestered into vacuoles or bound to cell walls. nih.gov

The primary enzyme families implicated in herbicide metabolism are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). nih.gov These enzyme systems can recognize a wide range of chemical structures, and enhanced activity or expression of specific enzymes can confer resistance to one or multiple herbicides. nih.gov For synthetic auxin herbicides, metabolism into inactive conjugates is a known pathway for detoxification. nih.gov The evolution of a weed biotype with an enhanced ability to carry out these metabolic conversions is a key pathway for the development of NTSR to this compound.

Table 3: Key Enzyme Families Involved in Herbicide Metabolism

Enzyme FamilyGeneral Function in DetoxificationPotential Role in Aminopyralid Resistance
Cytochrome P450s Catalyze oxidation, hydroxylation, and other reactions that modify the herbicide, often as the first step in detoxification.May alter the aminopyralid molecule, reducing its phytotoxicity and preparing it for further conjugation.
Glutathione S-Transferases (GSTs) Catalyze the conjugation of glutathione to the herbicide molecule, increasing its water solubility and marking it for sequestration.Could conjugate glutathione to aminopyralid or its metabolites, neutralizing its activity.
Glycosyltransferases (GTs) Catalyze the addition of sugar moieties (like glucose) to the herbicide, rendering it inactive and facilitating its storage in vacuoles.May form inactive glucose conjugates of aminopyralid, effectively removing it from the active cellular environment.
Sequestration and Compartmentalization

Sequestration, or compartmentalization, is a form of non-target-site resistance (NTSR) where a plant avoids an herbicide's toxic effects by isolating it away from its physiological target site. This mechanism prevents the herbicide from reaching the necessary concentration to be effective. In this process, the herbicide is transported into cellular compartments, most notably the vacuole, or bound to the cell wall, rendering it inactive. researchgate.netnih.gov This form of resistance is complex and can be governed by multiple genes.

Vacuolar sequestration is a well-documented resistance mechanism for certain herbicides, such as glyphosate and paraquat (B189505). nih.govnih.govnih.gov In resistant plants, specialized transporters, which may include ATP-binding cassette (ABC) transporters located on the tonoplast (the vacuolar membrane), actively move the herbicide from the cytoplasm into the vacuole. researchgate.net Once inside the vacuole, the herbicide is effectively trapped and cannot reach its target site in other parts of the cell, like the chloroplasts or nucleus. nih.gov Research on glyphosate-resistant horseweed (Conyza canadensis) has shown significant accumulation of the herbicide within the vacuole of resistant biotypes, a phenomenon absent in susceptible plants. nih.gov Similarly, resistance to paraquat in some ryegrass (Lolium spp.) populations is linked to the rapid sequestration of the herbicide into the vacuole, preventing it from causing cellular damage. nih.gov

While sequestration is a confirmed resistance mechanism for other herbicide classes, its role in resistance to auxinic herbicides like this compound is less clear. Reduced translocation of the herbicide out of the treated leaf, a potential indicator of sequestration, has been observed in weeds resistant to other auxinic herbicides like 2,4-D. oup.com It has been hypothesized that altered cellular transport or exclusion, potentially involving vacuolar sequestration, could be a novel mechanism for auxinic herbicide resistance. bioone.org However, direct experimental evidence confirming vacuolar sequestration as a primary mechanism of resistance to this compound in any weed species is not yet available in the scientific literature.

Dynamics of Resistance Evolution and Epidemiological Factors

The evolution of herbicide resistance in a weed population is a complex process influenced by the interplay of genetic, biological, and operational factors. The dynamics of this evolution, from the initial selection of resistant individuals to their spread, are governed by key epidemiological principles.

The primary driver of herbicide resistance evolution is selection pressure, which is the intensity of mortality exerted by the herbicide on a weed population. cambridge.org Repeated and widespread application of herbicides with the same site of action, such as this compound (a Group 4 synthetic auxin), creates a strong selective environment. In any large weed population, a few individuals may possess naturally occurring genetic traits that allow them to survive the herbicide application. When the herbicide is used, these resistant individuals survive and reproduce, passing the resistance trait to their offspring. Over successive generations of continued herbicide use, the proportion of resistant individuals in the population increases until the herbicide is no longer effective.

Despite the long history of auxinic herbicide use, the incidence of resistance to this class is relatively low compared to other herbicide groups like ALS inhibitors (Group 2) or ACCase inhibitors (Group 1). bioone.orgcambridge.orgcambridge.org As of 2011, only 29 weed species had been confirmed with resistance to auxinic herbicides worldwide. bioone.org Several epidemiological factors may contribute to this lower incidence:

Rarity of Resistance Alleles: The initial frequency of resistance alleles in natural weed populations may be exceptionally low for auxinic herbicides. bioone.orgcambridge.org

Fitness Costs: Resistance traits can sometimes be linked to a "fitness cost," meaning that in the absence of the herbicide, the resistant plants are less competitive, have lower reproductive output, or are less vigorous than their susceptible counterparts. cambridge.orgnih.govplos.orgnih.gov This can slow the spread of resistance, as the resistant individuals are at a disadvantage when the selection pressure (the herbicide) is removed.

Complex Mode of Action: It has been proposed that the complex mode of action of auxinic herbicides, potentially involving multiple binding sites, could make the evolution of target-site resistance more difficult. bioone.orgcambridge.org

Understanding the patterns of resistance is crucial for effective management. Two key patterns are cross-resistance and multiple resistance.

Cross-Resistance: This occurs when a single resistance mechanism confers resistance to two or more herbicides. For example, a mutation in a target-site enzyme might prevent several different herbicides from that same chemical family from binding.

Multiple Resistance: This occurs when a weed biotype possesses two or more distinct resistance mechanisms, allowing it to withstand herbicides from different sites of action. This is often the result of sequential selection with different herbicides over time.

Research has identified clear patterns of cross-resistance to this compound in weeds resistant to other auxinic herbicides. A study on two populations of dicamba-resistant common lambsquarters (Chenopodium album) investigated their response to other auxinic herbicides, including aminopyralid. The results demonstrated that the dicamba-resistant populations were also cross-resistant to aminopyralid and picloram (B1677784), which are in the same pyridine (B92270) carboxylic acid family. Interestingly, these populations were not resistant to phenoxy acid herbicides like 2,4-D and mecoprop, indicating a specific cross-resistance pattern.

**Table 1: Cross-Resistance to Aminopyralid in Dicamba-Resistant *Chenopodium album***

Population Herbicide GR₅₀ (g a.i./ha)¹ Resistance Index (RI)²
Susceptible (A) Aminopyralid 1.8 -
Susceptible (P) Aminopyralid 2.1 -
Resistant (L) Aminopyralid 26.6 12.7 - 14.8
Resistant (M) Aminopyralid 34.2 16.3 - 19.1

¹GR₅₀: The herbicide rate required to cause a 50% reduction in plant growth.

²Resistance Index (RI): Calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population(s). Data sourced from Ghanizadeh et al. (2016).

This evidence shows that a mechanism conferring resistance to dicamba (B1670444) also provides significant resistance to aminopyralid, highlighting the importance of not rotating between herbicides within the same chemical subfamily to manage resistance.

The way a resistance trait is inherited determines how quickly it can spread through a weed population. Inheritance can be controlled by a single gene (monogenic) or multiple genes (polygenic). For many herbicides, resistance is conferred by a single gene, and the trait can be dominant, semi-dominant, or recessive.

While specific studies on the inheritance of this compound resistance are not available, research on other closely related auxinic herbicides provides strong models for its likely genetic basis. The inheritance of resistance to auxinic herbicides has been shown to be a monogenic trait in several weed species, though the nature of the allele (dominant or recessive) can vary.

Single Dominant Allele: In a case of dicamba resistance in Kochia scoparia, genetic analysis of crosses between resistant and susceptible plants revealed that resistance is conferred by a single, nuclear-encoded dominant allele. bioone.orgcambridge.orgcambridge.org The progeny of these crosses segregated in ratios consistent with Mendelian inheritance for a single dominant gene. A dominant trait will be expressed even if only one copy of the resistance allele is inherited, which can lead to a more rapid spread of resistance in an outcrossing weed population.

Single Recessive Allele: In contrast, resistance to picloram and the cross-resistance to clopyralid in yellow starthistle (Centaurea solstitialis) was found to be controlled by a single nuclear recessive allele. oup.comnih.govoup.comresearchgate.net For a recessive trait to be expressed, an individual must inherit two copies of the resistance allele. This mode of inheritance generally leads to a slower increase in the frequency of resistant individuals within a population, especially in outcrossing species.

Table 2: Documented Inheritance Patterns for Resistance to Auxinic Herbicides in Different Weed Species

Weed Species Herbicide(s) Mode of Inheritance Source(s)
Kochia scoparia (Kochia) Dicamba Single Dominant Allele Preston et al. (2009) bioone.orgcambridge.orgcambridge.org
Centaurea solstitialis (Yellow Starthistle) Picloram, Clopyralid Single Recessive Allele Sabba et al. (2003) oup.comnih.govoup.com
Sinapis arvensis (Wild Mustard) Dicamba, 2,4-D, Picloram Single Dominant Allele Mithila et al. (2011) bioone.org

This table summarizes the findings on the genetic control of resistance to various auxinic herbicides, providing a framework for the potential inheritance mechanisms of resistance to this compound.

Given these findings, it is plausible that resistance to this compound, should it evolve, would also be inherited as a single gene trait, though whether it would be dominant or recessive would likely depend on the specific weed species and the nature of the resistance mechanism.

Analytical Methodologies for Aminopyralid Potassium Detection and Quantification

The accurate detection and quantification of aminopyralid (B1667105), the active component of aminopyralid-potassium, in various environmental and biological samples are crucial for monitoring its environmental fate and ensuring regulatory compliance. Aminopyralid belongs to the picolinic acid family of herbicides and is highly soluble in water, mobile in soils, and can persist in compost, potentially contaminating water sources and affecting non-target plants affinisep.comnibio.no. Validated analytical methods are essential to achieve reliable and reproducible results for risk assessment and management globalresearchonline.netwjarr.com.

Phytoremediation and Bioremediation Research of Aminopyralid Potassium

Phytoremediation Approaches and Plant Species Screening

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain contaminants in soil and water. For herbicides like aminopyralid (B1667105), this approach focuses on identifying plant species that can tolerate and accumulate the compound, thereby reducing its concentration in the environment.

Research into the phytoremediation of aminopyralid is multifaceted, involving the screening of various plant species for their tolerance and accumulative capacities. A significant aspect of this research is understanding how different plants absorb, translocate, and metabolize the herbicide. Grasses, in general, exhibit a high tolerance to aminopyralid because they can rapidly metabolize the molecule and sequester it within their cells, rendering it inactive. researchgate.net This inherent tolerance makes them primary candidates for the phytoremediation of aminopyralid-contaminated sites.

Studies have indicated that planting grass-based cover crops such as wheat, oats, or other grasses can provide an effective means of managing aminopyralid residues in soil. oregonstate.edu These plants can grow in contaminated soil, allowing more time for the herbicide to be broken down by soil microorganisms. oregonstate.edu The process involves the uptake of the herbicide by the plants, which can then be managed to prevent re-entry into sensitive crop systems. ncsu.edu

While the concept of hyperaccumulator plants is well-established for heavy metals, research specifically identifying hyperaccumulators for organic contaminants like aminopyralid is less developed. However, studies on the absorption and translocation of aminopyralid in various plant species provide insights into its potential for bioaccumulation.

A study on Canada thistle (Cirsium arvense) demonstrated that aminopyralid is absorbed by the leaves and translocated throughout the plant. Over a 192-hour period, aminopyralid absorption increased from 34% to 60%. revize.com Translocation out of the treated leaf was observed, with approximately 10% moving to aboveground tissues and 7% to the roots. revize.comresearchgate.net Another study on rush skeletonweed (Chondrilla juncea) also confirmed the absorption and translocation of aminopyralid, with more of the compound moving to the roots in non-vernalized plants.

In a case study involving strawberry plantations, aminopyralid from contaminated straw mulch was found to translocate into the strawberry plants. mdpi.com The highest concentrations were detected in the fruits (1.2–1.3 ng/g dry mass), with lower levels in the leaves and roots. mdpi.com This indicates that even in sensitive plants, uptake and translocation occur, although it leads to phytotoxicity.

The data from these studies, while not on hyperaccumulators, are crucial for understanding the movement of aminopyralid within plants.

Interactive Table: Aminopyralid Translocation in Canada Thistle (192 Hours After Treatment)

Plant PartPercentage of Applied Aminopyralid
Aboveground Tissue (excluding treated leaf) 10%
Roots 7%
Total Translocated 17%

Data derived from studies on Canada thistle. revize.comresearchgate.net

The use of herbicide-resistant plants is a promising strategy for phytoremediation. Grasses are naturally more tolerant to aminopyralid due to their metabolic processes. researchgate.net This tolerance allows them to grow in contaminated soils and take up the herbicide without suffering significant damage.

The planting of grass crops like corn, wheat, and various pasture grasses is a recommended practice for areas with suspected aminopyralid contamination. ncsu.edu These crops can help to hasten the degradation of the herbicide in the soil. ncsu.edu The mechanism of tolerance in grasses involves rapid metabolism and sequestration of the aminopyralid molecule in specific parts of the cell, preventing it from interfering with the plant's growth processes. researchgate.net

While specific screening studies for aminopyralid remediation are not extensively documented in the available literature, the general recommendation to use grass species is based on their known physiological responses to this herbicide. Further research is needed to identify the most efficient grass species for aminopyralid uptake and to quantify the extent of remediation they can achieve.

A critical aspect of phytoremediation is the management of the plant biomass that has accumulated the contaminant. For aminopyralid, the contaminated biomass cannot be used as mulch or compost for sensitive broadleaf plants, as the herbicide remains active. oregonstate.edunodighome.com

One of the primary management strategies is composting, although aminopyralid can be slow to break down in this process. nodighome.com The breakdown is dependent on microbial activity, which can be influenced by factors such as temperature, moisture, and aeration. oregonstate.eduncsu.edu Research on composting dairy manure contaminated with aminopyralid has shown that the addition of biochar can reduce the residual levels of the herbicide in the final compost. agrilifeorganic.org

Another approach is to spread the contaminated biomass on turfgrass or other non-sensitive grass areas where the herbicide will not cause damage and can continue to degrade in the soil. ncsu.edu Forage from treated areas should be kept on-site to allow for the breakdown of the herbicide over time, which can take 18 months or longer. nodighome.com

Bioremediation Strategies Utilizing Microbial Systems

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. For aminopyralid, microbial degradation is a key process in its environmental dissipation. researchgate.net

Several studies have focused on isolating and identifying microbial strains with the ability to degrade aminopyralid. In one study, various fungal and bacterial strains were screened for their degradation capacity.

The isolated strains included the fungi Geotrichum candidum, Cladosporium herbarum, and Candida subhashii, and the bacterium Paenarthrobacter nicotinovorans. researchgate.net However, these isolates did not show significant degradation of aminopyralid under the tested conditions. researchgate.net

In contrast, two collection strains, the fungus Pleurotus ostreatus 'Spoppo' and the bacterium Bacillus velezensis FZB42, demonstrated the ability to reduce aminopyralid concentrations. P. ostreatus 'Spoppo' reduced the concentration by 35.1%, while B. velezensis FZB42 achieved a 47.8% reduction. researchgate.net These findings highlight the potential of specific microbial strains in the bioremediation of aminopyralid.

Interactive Table: Aminopyralid Degradation by Microbial Strains

Microbial StrainTypeDegradation Percentage
Pleurotus ostreatus 'Spoppo' Fungus35.1%
Bacillus velezensis FZB42 Bacterium47.8%

Data from a study on the ability of soil microorganisms to degrade aminopyralid. researchgate.net

Understanding the metabolic pathways through which microorganisms degrade aminopyralid is crucial for optimizing bioremediation strategies. While the degradation of other herbicides by Pleurotus ostreatus and Bacillus velezensis has been studied, the specific pathways for aminopyralid are not yet fully elucidated in the available research.

Pleurotus ostreatus, a white-rot fungus, is known to produce extracellular ligninolytic enzymes, such as laccases and peroxidases, which are involved in the degradation of a wide range of organic pollutants. researchgate.netimrpress.com It is hypothesized that these enzymes could also be involved in the initial breakdown of the aminopyralid molecule. For instance, in the degradation of other aromatic compounds like naphthalene, P. ostreatus utilizes dioxygenase and ligninolytic enzymes to attack the aromatic ring. researchgate.net

Bacillus velezensis is recognized for its ability to produce a variety of enzymes that can degrade complex organic molecules. thebioscan.comlakeheadu.ca Studies on the degradation of other pesticides by B. velezensis have shown the involvement of enzymes like phosphotriesterases and phosphatases. thebioscan.com It is plausible that similar enzymatic systems could be responsible for the degradation of the pyridine (B92270) carboxylic acid structure of aminopyralid.

Further research is required to identify the specific enzymes and metabolic intermediates involved in the degradation of aminopyralid by these promising microbial strains. This knowledge would be instrumental in developing more effective and targeted bioremediation technologies.

Enhanced Bioremediation Techniques (e.g., Amendment with Activated Carbon, Biochar)

The remediation of soils and compost contaminated with aminopyralid-potassium can be enhanced through the addition of soil amendments like activated carbon and biochar. These materials primarily function by adsorbing the herbicide, thereby reducing its bioavailability and facilitating its degradation over time. Research into these enhanced bioremediation techniques has provided valuable insights into their efficacy and mechanisms of action.

Biochar Amendment

Biochar, a charcoal-like substance produced from the pyrolysis of organic materials, has been investigated as a tool for remediating aminopyralid-contaminated compost and soil. Its large surface area and porous structure make it an effective sorbent for organic pollutants, including herbicides.

One study examined the effect of incorporating biochar into a compost mixture of dairy manure and sawdust contaminated with aminopyralid (10μg/kg). The biochar was added at different treatment levels (0%, 2%, 4%, and 10% of the total mass) to assess its impact on residual aminopyralid concentrations. The results indicated that the addition of biochar intensified the reduction in residual aminopyralid levels in a dose-dependent manner. At the highest treatment level of 10%, biochar incorporation reduced the amount of residual aminopyralid to undetectable levels. wku.edumdpi.com

The mechanism behind this enhanced remediation is believed to be the adsorption of aminopyralid onto the biochar. Aminopyralid, containing an amine substituent and being an aromatic amine, is known to sorb strongly to organic matter through electrostatic ion attraction, covalent amine linkages, and encapsulation within the organic matter. mdpi.com Biochar, with its high organic matter content, provides ample sites for such adsorption to occur.

The properties of the biochar, such as its surface area and the amount of dissolved organic carbon (DOC) it releases, can influence its effectiveness. Biochars with high surface areas and low DOC content are generally more effective at increasing the sorption of highly mobile pesticides. usda.govnih.govresearchgate.net Conversely, some biochars with lower specific surface areas and high DOC content have been observed to have no effect or even increase the leaching of certain herbicides. usda.gov

The following table summarizes the findings of a study on the effect of different biochar levels on aminopyralid concentration in compost.

Biochar Treatment Level (% of total mass)Initial Aminopyralid Concentration (μg/kg)Final Aminopyralid Concentration
0%10Detectable
2%10Reduced
4%10Significantly Reduced
10%10Undetectable

It is important to note that while chemical analysis may show undetectable levels of aminopyralid, phytotoxicity to sensitive plants may still occur. In the aforementioned study, a final bioassay using Roma tomato plants, which are sensitive to aminopyralid, showed that despite the herbicide being undetectable after the 10% biochar treatment, the plants still displayed symptoms of herbicide exposure. wku.edu This suggests that while biochar can significantly reduce the concentration of aminopyralid, it may not completely eliminate its biological activity.

Activated Carbon Amendment

Activated carbon is another amendment known for its high adsorption capacity for organic compounds. While specific research on the use of activated carbon for the enhanced bioremediation of this compound is limited in the provided search results, the general principles of its action on other organic molecules can be informative. The high adsorption activity of activated carbon is attributed to its surface chemistry, functional groups, and texture. mdpi.com On its basal surfaces, delocalized π electrons on the aromatic rings give activated carbon a strong capacity to adsorb organic molecules through π-π stacking interactions. mdpi.com

The effectiveness of activated carbon in adsorbing pollutants is dependent on its physical characteristics such as particle size, porosity, and specific surface area, as well as its surface chemistry. mdpi.com The interaction between the adsorbent and the compound can be influenced by the properties of the surrounding medium, such as the pH.

Novel Applications and Derivatization Studies of Aminopyralid Potassium

Development of Novel Herbicide Formulations and Delivery Systems

Innovations in formulation and delivery are critical for maximizing herbicide efficiency and minimizing off-target effects. Research in this area for synthetic auxin herbicides like aminopyralid (B1667105) is moving towards controlled-release technologies and targeted application methods.

Encapsulated Dry Formulations and Stem Implantation TechnologiesThe development of controlled-release formulations (CRFs) for herbicides represents a significant advancement in weed management, designed to reduce ecotoxicity compared to conventional formulations. Encapsulation methods, which involve enclosing the active ingredient within micro- or nanomaterials, offer benefits such as slow release, enhanced stability, and improved bioavailability. This approach allows for the gradual release of the herbicide, which can minimize its movement in soil and reduce the potential for environmental contamination. While research on encapsulating aminopyralid specifically is emerging, the principles are widely applicable. Materials like polymers and clays (B1170129) are being explored to create these advanced formulations.

Another novel delivery method is stem implantation. This technology, demonstrated with bioherbicide capsules, involves the direct placement of the active ingredient into the vascular system of the target plant. This method ensures that the herbicide is delivered directly to the target weed, which could be particularly effective for managing invasive woody species. The process facilitates the absorption of the active agent, which can then colonize the plant stem. Such targeted systems could improve the efficiency of compounds like aminopyralid-potassium for difficult-to-control brush and trees.

Research on Combinatorial Herbicide Formulations for Enhanced Efficacy

To broaden the weed control spectrum and manage herbicide resistance, aminopyralid is often studied in combination with other herbicides. These combinatorial formulations can produce a synergistic effect, where the combined herbicidal activity is greater than the sum of the individual components.

Researchers have discovered that combining aminopyralid with propyzamide (B133065) results in a synergistic effect for controlling undesirable vegetation. Similarly, a synergistic herbicidal effect has been demonstrated when aminopyralid is combined with clopyralid (B1669233). Other studies have evaluated aminopyralid in combination with florpyrauxifen-benzyl, 2,4-D, and metsulfuron-methyl (B1676535) to enhance the control of specific noxious weeds like Geyer larkspur. The efficacy of aminopyralid-based products can also be enhanced through the addition of high-quality non-ionic surfactants or adjuvants, particularly under adverse environmental conditions like drought or when weeds are mature.

Below is a table summarizing research on various aminopyralid combinations.

Interactive Data Table: Combinatorial Formulations of Aminopyralid
Combination Partner Observed Effect Target Weeds/Purpose Source(s)
Propyzamide Synergistic General weed control
Clopyralid Synergistic General weed control
Florpyrauxifen-benzyl Enhanced Efficacy Geyer larkspur
2,4-D Enhanced Efficacy Geyer larkspur
Metsulfuron-methyl Enhanced Efficacy Geyer larkspur

Structure-Activity Relationship (SAR) Studies and Derivative Synthesis

Structure-activity relationship (SAR) studies are fundamental to the discovery of new and improved herbicides. Aminopyralid itself was discovered by modifying the structure of picloram (B1677784). This field of research continues to use the picolinic acid skeleton, the core of aminopyralid, as a template for designing novel molecules with enhanced properties.

Design of Derivatives for Improved Herbicidal ActivityA primary goal of derivative synthesis is to create compounds with greater herbicidal potency. Research has shown that modifying the 6-position of the 2-picolinic acid ring can lead to compounds with significantly higher activity. For instance, replacing the chlorine atom at this position with aryl-substituted pyrazolyl groups has yielded novel compounds with potent herbicidal effects.

In one study, the synthesized compound V-7 demonstrated an IC50 value (the concentration required to inhibit growth by 50%) that was 45 times lower than the commercial herbicide halauxifen-methyl (B1255740). Another derivative, compound V-8, exhibited better post-emergence herbicidal activity than picloram. Further research led to the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds; among these, compound S202 showed significantly greater inhibition of Arabidopsis thaliana root growth compared to the novel herbicide florpyrauxifen (B1531466). These findings indicate that modifying the picolinic acid skeleton is a promising strategy for discovering next-generation synthetic auxin herbicides.

Interactive Data Table: Herbicidal Activity of Novel Picolinic Acid Derivatives

Compound/Derivative Modification Strategy Comparative Activity Source(s)
V-7 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid IC50 value 45 times lower than halauxifen-methyl
V-8 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid Better post-emergence activity than picloram
c5 3-chloro-6-pyrazolyl-2-picolinic acid Better post-emergence activity and broader spectrum than clopyralid

| S202 | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid | Better inhibitory effect on root growth than florpyrauxifen | |

Exploration of Novel Picolinic Acid Skeletons in Herbicide DiscoveryThe 2-picolinic acid structure is a well-established and valuable skeleton in the search for new synthetic auxin herbicides. The commercialization of aminopyralid in 2006, which was derived from modifying picloram, highlighted the potential of this chemical class.

A significant breakthrough came from replacing the chlorine atom at the 6-position of the picolinic acid ring with a phenyl group, which led to the discovery of the 6-aryl-2-picolinate herbicides halauxifen-methyl and florpyrauxifen-benzyl. This success has spurred further research into introducing other functional groups at this position. Scientists are actively exploring the introduction of various heterocyclic rings, such as substituted pyrazole (B372694) and indazole rings, at the 6-position. This strategy aims to alter the binding mode of the molecule at its target site within the plant, potentially leading to the discovery of novel herbicides with high activity and a low risk of cross-resistance.

Research Gaps and Future Directions in Aminopyralid Potassium Studies

Refinement of Environmental Fate and Transport Models

Current environmental risk assessments for aminopyralid (B1667105) rely on models to predict its persistence and movement in soil and water. However, existing data reveal uncertainties that necessitate more sophisticated modeling approaches. Aminopyralid is characterized by its high mobility in most soils and general persistence in the environment. mass.gov The primary routes of its dissipation from soil are runoff and leaching. mass.gov

A significant research gap was identified in an aerobic soil metabolism study, where material-balance and extraction problems rendered the results from four out of five test soils unusable for modeling. epa.gov The one acceptable soil study indicated a half-life of 103.5 days, but there were indications that the half-life in the other soils was much longer. epa.gov This suggests that the persistence of aminopyralid may be underestimated in current assessments, potentially leading to unconservative predictions of aquatic concentrations. epa.gov While initial modeling did not show concentrations reaching levels of concern for aquatic life, the underlying uncertainty remains a critical issue. epa.gov

Future research should prioritize conducting new, robust aerobic soil metabolism studies across a wider and more representative range of soil types and conditions. Furthermore, models need to be refined to better account for the high mobility and persistence of aminopyralid, especially its tendency to leach into the soil profile and potentially contaminate groundwater. mass.gov Degradation is known to slow dramatically in anaerobic soil depths, a factor that requires more accurate representation in transport models to predict long-term environmental concentrations. mass.gov

Table 1: Environmental Fate Characteristics of Aminopyralid

Environmental Medium Degradation Half-Life Notes
Aerobic Soil 31.5 to 193 days mass.gov Moderately persistent; rate is dependent on soil type. mass.govepa.gov
Anaerobic Soil Expected to be stable mass.gov Degradation dramatically slows. mass.gov
Aquatic (Photolysis) 0.6 days mass.govepa.gov Rapid degradation in shallow, clear water. mass.govepa.gov

| Aquatic (Field Dissipation) | 10.8 to 14.6 days mass.gov | Measured in treated ponds. mass.gov |

Long-Term Ecological Impact Assessments on Non-Target Organisms

While aminopyralid generally shows low toxicity to animals, its primary ecological risk is the potential impact on non-target terrestrial broadleaf plants. mass.govwisconsin.gov This can have cascading effects on the ecosystem, particularly on endangered species that rely on these plants for food or habitat. mass.govepa.gov The U.S. Environmental Protection Agency (EPA) has noted that since risk quotients for plants are above the levels of concern, there is a potential for adverse effects on listed species that are dependent on these plants. epa.gov

Significant data gaps persist in the long-term ecological assessment of aminopyralid. Specifically, further studies are needed to address uncertainties in the risk assessment, including a cyanobacteria growth study, an early life-stage study in fathead minnows, and an invertebrate lifecycle study in mysid shrimp. mass.gov Moreover, there have been 17 reported "ecological incidents" in the U.S. where aminopyralid was implicated as a possible or probable cause of damage or mortality to non-target flora and fauna, indicating that real-world impacts may not be fully captured by standard laboratory tests. blm.gov

Future research must focus on these specific data gaps to build a more complete ecological profile. Long-term field studies are essential to understand the subtle, chronic effects of aminopyralid on plant community composition, species diversity, and the subsequent indirect impacts on wildlife. bioone.org Studies have shown varying levels of tolerance and susceptibility among different native forb species, and understanding these differences is crucial for protecting biodiversity in areas where aminopyralid is applied. bioone.org

Table 2: Susceptibility of Select Native Forb Species to Aminopyralid

Species Family Susceptibility Ranking
Showy goldenrod (Solidago speciosa) Asteraceae Tolerant
Closed bottle gentian (Gentiana andrewsii) Gentianaceae Tolerant
Blanket flower (Gaillardia aristata) Asteraceae Moderately Tolerant
Purple prairie clover (Dalea purpurea) Fabaceae Moderately Susceptible
Purple coneflower (Echinacea angustifolia) Asteraceae Susceptible
Prairie coneflower (Ratibida columnifera) Asteraceae Susceptible

Source: Based on findings from field and greenhouse trials. bioone.org

Advanced Elucidation of Complex Herbicide Resistance Mechanisms

The evolution of herbicide resistance in weeds is a major threat to sustainable agriculture. ucdavis.edu Aminopyralid belongs to the synthetic auxin class of herbicides (WSSA Group 4), which act by mimicking the plant growth hormone auxin, leading to uncontrolled growth and death in susceptible plants. ncsu.edu Resistance to herbicides can evolve through two primary pathways: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov TSR involves genetic mutations in the protein targeted by the herbicide, preventing the herbicide from binding effectively. nih.govpesticidestewardship.org NTSR involves other mechanisms that prevent the herbicide from reaching its target site in a toxic form, such as enhanced metabolic degradation. nih.govpesticidestewardship.org

While TSR is often well-understood and specific, NTSR mechanisms are typically more complex, polygenic, and can confer unpredictable cross-resistance to herbicides with different modes of action. ucdavis.edunih.gov This is a critical area of concern for resistance management. The future of herbicide resistance research lies in the advanced elucidation of these complex NTSR mechanisms. High-throughput molecular technologies like transcriptomics and metabolomics can provide new insights into the genetic and biochemical pathways that weeds use to develop resistance. nih.gov

For aminopyralid, a key research goal is to identify the specific genes and enzymatic systems (such as cytochromes P450 or glutathione (B108866) S-transferases) responsible for its metabolic breakdown in resistant weed biotypes. nih.gov Understanding these pathways is essential for developing diagnostic tools to detect resistance early and for designing effective, proactive resistance management strategies. ucdavis.edu

Development of Innovative Remediation Technologies for Contaminated Matrices

The persistence and mobility of aminopyralid in certain environments can lead to contamination of soil, water, and compost, posing a risk to sensitive broadleaf crops. ncsu.eduwku.edu Aminopyralid can pass through livestock unchanged and remain active in manure, which, if used as compost, can inadvertently damage susceptible garden plants like tomatoes, beans, and potatoes. ncsu.educorteva.us The breakdown of aminopyralid in soil and compost is primarily carried out by microorganisms and is more rapid under warm, moist conditions. corteva.usncagr.gov

Current remediation strategies often involve waiting for natural degradation, diluting the contaminated medium, or planting tolerant grass crops to allow more time for the herbicide to break down. oregonstate.edutheprepared.com However, these methods can be slow and impractical. A significant research gap exists in the development of more efficient and innovative remediation technologies.

One promising area is bioremediation. Recent studies have investigated the ability of specific microorganisms to degrade aminopyralid, with the bacterium Bacillus velezensis and the fungus Pleurotus ostreatus showing some potential, reducing concentrations by 47.8% and 35.1%, respectively, in laboratory settings. researchgate.net Future research should focus on identifying and isolating more highly efficient microbial strains or consortia that can be applied to decontaminate soil and compost. Another innovative approach involves the use of sorbents. Research on biochar, a form of charcoal used as a soil amendment, has shown that it can absorb aminopyralid in compost, reducing it to undetectable levels at high application rates. wku.edu However, even with undetectable levels, plant bioassays still revealed injury symptoms, indicating that the herbicide may not be irreversibly bound. wku.edu Further development is needed to optimize the use of biochar and other sorbents and to ensure the permanent sequestration of the herbicide.

Strategies for Sustainable Use and Resistance Management in Agroecosystems

The long-term utility of aminopyralid depends on the adoption of sustainable use and proactive resistance management strategies. The foundation of such strategies is an Integrated Weed Management (IWM) approach, which combines various control methods to reduce the selection pressure for herbicide resistance. epa.gov

In cropping systems, this includes integrating tillage, crop rotation, and other cultural control methods. epa.gov For rangeland and pastures, where resistance is less common due to infrequent applications, sustainable use involves proper grazing management and promoting competitive, desirable vegetation to naturally suppress weeds. epa.gov

A critical component of resistance management is the rotation of herbicides with different modes of action to prevent the proliferation of resistant individuals. adama.com Farmers and land managers should follow label instructions carefully, especially regarding restrictions on the use of manure from animals that have grazed on treated land. corteva.us To prevent the spread of aminopyralid residues, hay or straw from treated areas should not be used in compost that will be applied to sensitive crops. corteva.us

Future efforts should focus on farmer and land manager education to increase the adoption of IWM and best management practices. Research is also needed to develop and validate region-specific IWM programs that incorporate aminopyralid judiciously. This includes optimizing application timing and rates and combining its use with biological control agents and other non-chemical methods to create a multi-pronged approach that preserves the efficacy of aminopyralid for future use. epa.gov

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing the herbicidal efficacy of aminopyralid-potassium across different crop types?

  • Methodological Answer : Design experiments using controlled variables (e.g., soil type, application rate, crop stage) and replicate treatments to ensure statistical validity. Prioritize formulations like Emulsifiable Concentrate (EC) and Soluble Liquid Concentrate (SL), which are widely studied for their efficacy . Use randomized block designs to minimize environmental variability. Measure parameters such as weed biomass reduction and crop yield, and employ ANOVA for data analysis to compare treatment effects .

Q. Which analytical techniques are most reliable for detecting this compound residues in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for residue detection due to its sensitivity and specificity. Validate methods using spike-and-recovery experiments in matrices like soil and water. Include quality control steps (e.g., calibration curves, limit of quantification) as per guidelines in analytical chemistry journals .

Q. How can researchers optimize the solubility and stability of this compound in laboratory formulations?

  • Methodological Answer : Test solubility in polar solvents (e.g., water, ethanol) under varying pH and temperature conditions. Use stability-indicating assays (e.g., accelerated degradation studies with UV exposure) to assess chemical integrity. Reference pharmacopeial standards for potassium-based compounds to ensure methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.